(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-py

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

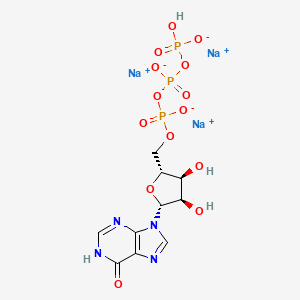

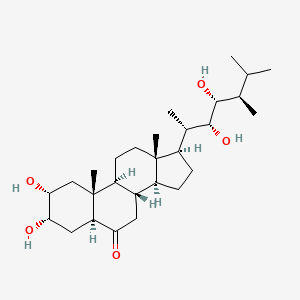

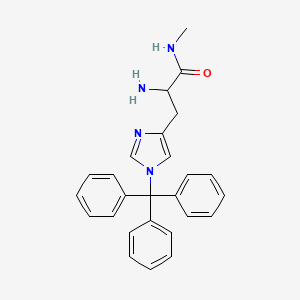

The compound (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-py is a complex organic molecule . It has a molecular formula of C24H33D3O5 . The compound has 8 defined stereocentres .

Molecular Structure Analysis

The molecular structure of this compound is quite complex with multiple functional groups. It includes a tetrahydro-2H-pyran-2-yl group and a hexahydronaphthalen-1-yl group . The compound is almost isostructural with lovastatin .Physical And Chemical Properties Analysis

This compound has a density of1.1±0.1 g/cm3, a boiling point of 559.2±50.0 °C at 760 mmHg, and a flash point of 185.3±23.6 °C . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor . The compound also has 7 freely rotating bonds .

Scientific Research Applications

Cholesterol Synthesis Inhibition

This compound inhibits the enzyme HMG-CoA reductase, which is a key enzyme in the mevalonate pathway responsible for the synthesis of cholesterol . By inhibiting this pathway, it effectively reduces the level of cholesterol in the body, which is beneficial for preventing and treating hypercholesterolemia and associated cardiovascular diseases.

Anticancer Activity

Research has shown that derivatives of lovastatin can induce apoptosis in myeloma cells . This pro-apoptotic effect is crucial for the potential treatment of certain types of cancer, as it can selectively trigger the death of cancerous cells without affecting healthy cells.

Cell Cycle Arrest

The compound can cause cell cycle arrest at the G1 and G2/M phase . This is significant in cancer therapy because arresting the cell cycle can prevent the proliferation of cancer cells, giving time for other therapeutic interventions to work more effectively.

Enhancing Anticancer Drug Efficacy

It has been observed that lovastatin can increase cellular resistance to anticancer agents such as doxorubicin . This suggests that when used in combination with other drugs, it can enhance the efficacy of cancer treatments by sensitizing cancer cells to the effects of those drugs.

Mechanism of Action

Target of Action

The primary target of this compound is Liver carboxylesterase 1 . Carboxylesterases are a class of enzymes that catalyze the hydrolysis of ester and amide bonds. They are involved in the detoxification of xenobiotics and the metabolism of drugs.

Mode of Action

It is known to interact with its target, liver carboxylesterase 1 . The interaction likely involves the hydrolysis of ester bonds, which could lead to changes in the biochemical properties of the target molecule.

properties

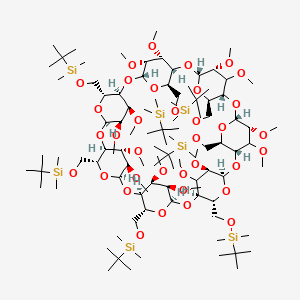

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-py' involves the use of several reactions to form the desired product. The synthesis pathway involves the use of starting materials that are readily available and can be easily converted into the desired product. The reactions involved in the synthesis pathway are carefully selected to ensure that the desired product is formed in high yield and purity.", "Starting Materials": [ "2,4-dioxopentanoic acid", "L-menthol", "Sodium borohydride", "Sodium hydroxide", "Methyl iodide", "Sodium methoxide", "Acetic anhydride", "Sodium acetate", "Ethyl acetate", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Conversion of 2,4-dioxopentanoic acid to 2,4-dioxohexanoic acid using sodium borohydride and sodium hydroxide", "Step 2: Conversion of 2,4-dioxohexanoic acid to 2,4-dioxohexanoyl chloride using thionyl chloride", "Step 3: Conversion of L-menthol to L-menthyl chloride using thionyl chloride", "Step 4: Conversion of 2,4-dioxohexanoyl chloride and L-menthyl chloride to (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-py using sodium methoxide and methanol", "Step 5: Conversion of (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-py to its acetate derivative using acetic anhydride and sodium acetate", "Step 6: Purification of the product using ethyl acetate, hydrochloric acid, sodium chloride, and water" ] } | |

CAS RN |

1048973-04-1 |

Product Name |

(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-py |

Molecular Formula |

C₂₄H₃₄O₅ |

Molecular Weight |

402.52 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1'-13C]uridine](/img/structure/B1146227.png)

![N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide](/img/structure/B1146237.png)